4-Pyridinecarbonitrile, 3-(2-fluorophenyl)-
Übersicht
Beschreibung
4-Pyridinecarbonitrile, 3-(2-fluorophenyl)- is an organic compound with the molecular formula C12H7FN2 It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a nitrile group (-CN) attached to the fourth position of the pyridine ring The compound also features a fluorophenyl group at the third position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarbonitrile, 3-(2-fluorophenyl)- typically involves the reaction of 2-fluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and dehydration steps. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or ammonium acetate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 4-Pyridinecarbonitrile, 3-(2-fluorophenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pyridinecarbonitrile, 3-(2-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted pyridinecarbonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
4-Pyridinecarbonitrile, 3-(2-fluorophenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-Pyridinecarbonitrile, 3-(2-fluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pyridinecarbonitrile: Lacks the fluorophenyl group, resulting in different chemical properties and reactivity.
3-(4-Fluorophenyl)pyridine-2-carbonitrile: Similar structure but with the fluorophenyl group at a different position, leading to variations in reactivity and applications.
2-Pyridinecarbonitrile: Lacks the fluorophenyl group and has different chemical properties.
Uniqueness
4-Pyridinecarbonitrile, 3-(2-fluorophenyl)- is unique due to the presence of both the nitrile and fluorophenyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Biologische Aktivität
Overview
4-Pyridinecarbonitrile, 3-(2-fluorophenyl)- (CAS No. 868944-77-8) is an organic compound characterized by a pyridine ring with a nitrile group at the fourth position and a fluorophenyl group at the third position. This unique structure endows it with various potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of 4-Pyridinecarbonitrile, 3-(2-fluorophenyl)- is primarily attributed to its ability to interact with specific molecular targets. The compound can modulate enzyme activity or bind to cellular receptors, potentially leading to various therapeutic effects. For instance, it may inhibit metabolic enzymes or interact with receptors involved in cell signaling pathways, thereby influencing cellular responses.
Antimicrobial Activity
Recent studies have indicated that pyridine derivatives, including 4-Pyridinecarbonitrile, exhibit significant antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds suggest that they can outperform standard antibiotics like norfloxacin and fluconazole .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Research indicates that pyridine derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation. In particular, studies have shown that certain derivatives can significantly elevate caspase-3 levels in breast cancer cell lines, suggesting a pathway for promoting cancer cell death .
Study on Anticancer Activity
A comparative study evaluated the antiproliferative effects of various pyridine derivatives, including 4-Pyridinecarbonitrile. The findings revealed that modifications to the phenyl group significantly impacted the compound's effectiveness against cancer cell lines. The presence of halogen substituents was found to enhance biological activity, with fluorine being one of the favorable substituents .
Compound | GI50 (µM) | Activity Type |
---|---|---|
Compound A | 2.9 | Antiproliferative |
Compound B | 3.1 | Apoptosis Induction |
4-Pyridinecarbonitrile | TBD | TBD |
Antimicrobial Efficacy Evaluation
A separate investigation focused on the antimicrobial properties of pyridine derivatives compared to traditional antibiotics. The results demonstrated that certain derivatives exhibited MIC values ranging from 2.18 to 3.08 μM against various pathogens, highlighting their potential as alternative antimicrobial agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship of 4-Pyridinecarbonitrile indicates that modifications in its chemical structure can significantly influence its biological activity. The presence of the fluorophenyl group enhances lipophilicity and may improve binding affinity to biological targets. This suggests that further chemical modifications could lead to compounds with improved therapeutic profiles.
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)pyridine-4-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2/c13-12-4-2-1-3-10(12)11-8-15-6-5-9(11)7-14/h1-6,8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFNFANGRPSNFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CN=C2)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469806 | |
Record name | 3-(2-fluorophenyl)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868944-77-8 | |
Record name | 3-(2-fluorophenyl)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.